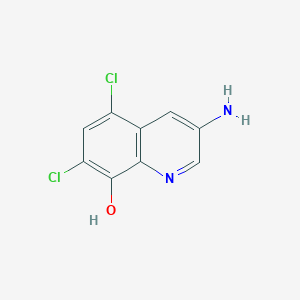
3-Amino-5,7-dichloroquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5,7-dichloroquinolin-8-ol is a chemical compound with the molecular formula C9H6Cl2N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,7-dichloroquinolin-8-ol typically involves the chlorination of quinolin-8-ol followed by amination. The process begins with the chlorination of quinolin-8-ol using chlorine gas or a chlorinating agent such as thionyl chloride. This step introduces chlorine atoms at the 5 and 7 positions of the quinoline ring. The resulting 5,7-dichloroquinolin-8-ol is then subjected to an amination reaction using ammonia or an amine source to introduce the amino group at the 3 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The chlorination and amination steps are optimized for efficiency, and the final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5,7-dichloroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The chlorine atoms at the 5 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-5,7-dichloroquinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5,7-dichloroquinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloroquinolin-8-ol: A closely related compound with similar chemical properties but lacking the amino group at the 3 position.
5,7-Diiodoquinolin-8-ol: Another derivative with iodine atoms instead of chlorine.
Chloroxine: A compound used as an antimicrobial agent with a similar quinoline backbone.
Uniqueness
3-Amino-5,7-dichloroquinolin-8-ol is unique due to the presence of both amino and chloro groups on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
648896-75-7 |
|---|---|
Molecular Formula |
C9H6Cl2N2O |
Molecular Weight |
229.06 g/mol |
IUPAC Name |
3-amino-5,7-dichloroquinolin-8-ol |
InChI |
InChI=1S/C9H6Cl2N2O/c10-6-2-7(11)9(14)8-5(6)1-4(12)3-13-8/h1-3,14H,12H2 |
InChI Key |
ZGKFFOGFBKSCPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CC(=C2O)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-Ethyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B15067024.png)



![Dibenzo[c,f][2,7]naphthyridine](/img/structure/B15067063.png)



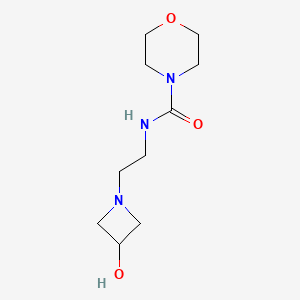
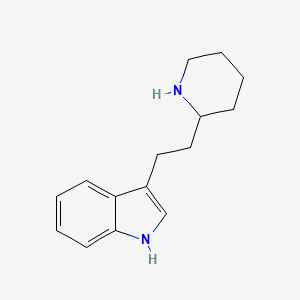
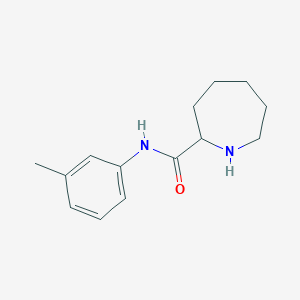
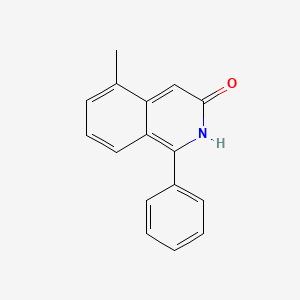
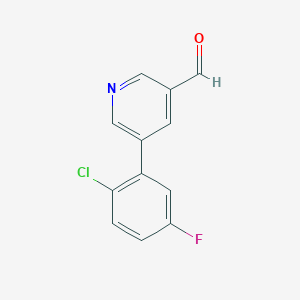
![6-(Trifluoromethyl)-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B15067112.png)
